3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
Description
This compound features a chromen-4-one core substituted at the 7-position with a 3,4-dimethoxybenzoate ester and at the 3-position with a 1,3-benzothiazol-2-yl group. The 2,8-dimethyl groups further enhance steric and electronic properties. The 3,4-dimethoxybenzoate moiety may influence solubility and bioavailability .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO6S/c1-14-19(34-27(30)16-9-11-20(31-3)21(13-16)32-4)12-10-17-24(29)23(15(2)33-25(14)17)26-28-18-7-5-6-8-22(18)35-26/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAUBWDSPTZBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling and esterification with 3,4-dimethoxybenzoic acid. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or marker in biological assays to investigate cellular processes and interactions.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Benzothiazole-Containing Analogues
Example 1 () :
- Structure: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
- Key Features: Benzothiazole linked via an amino group to a tetrahydroquinoline-thiazole system.
- Activity: Though specific data are unavailable, benzothiazole-amino derivatives are often associated with kinase inhibition or anticancer activity .
- Comparison : Unlike the target compound, this analogue lacks the chromen-4-one scaffold but shares the benzothiazole moiety. The absence of the dimethoxybenzoate group may reduce its solubility compared to the target.
Example 24 () :
- Structure: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid.
- Key Features: A complex polycyclic system with benzothiazole-amino and adamantane groups.
- Activity : Likely targets enzymes or receptors due to the adamantane group’s lipophilic character.
Chromen-4-One Derivatives
Compound 4l () :
- Structure : 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one.
- Key Features: Quinazolinone core with methoxyphenyl substituents.
- Activity: Not explicitly stated, but quinazolinones are known for antitumor and antimicrobial effects.
- Comparison: While both compounds share a 4-oxo heterocycle, the target’s chromen-4-one core is less rigid than quinazolinone. The methoxy groups in 4l may confer similar solubility properties to the target’s dimethoxybenzoate .
Compound 40 () :
- Structure: 3-(4-Amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl (dimethylamino)benzenesulfonate.
- Key Features: Chromeno-pyrimidine fused system with sulfonate ester.
- Activity : Exhibits anticancer and antioxidant properties.
- Comparison : The sulfonate group in Compound 40 may enhance water solubility compared to the target’s dimethoxybenzoate. However, the benzothiazole group in the target could improve cellular uptake .
3,4-Dimethoxybenzoate Derivatives
Tryptamine 3,4-Dimethoxybenzoate () :
- Structure : Salt of tryptamine with 3,4-dimethoxybenzoic acid.
- Key Features : Ionic interaction between tryptamine and the benzoate.
- Activity: Structural data (monoclinic P2/c space group) suggest stable crystal packing, which may influence dissolution rates.
1,4-Dimethyl-4-piperidinol-4-(3,4-dimethoxybenzoate) Hydrochloride ():
- Structure: Piperidinol esterified with 3,4-dimethoxybenzoate.
- Activity : Demonstrates mouse analgesia and physical dependence in monkeys.
- Comparison: The piperidinol core contrasts with the target’s chromen-4-one, suggesting divergent targets (e.g., opioid receptors vs. kinase inhibition). The shared dimethoxybenzoate group may contribute to similar metabolic stability .
4-Oxo-6-(((5-(Thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-Dimethoxybenzoate () :
- Structure : Pyran-4-one core with thiadiazole-thiophene and dimethoxybenzoate groups.
- Molecular Formula : C22H17N3O7S3.
- The thiadiazole-thiophene moiety may confer distinct electronic properties compared to the target’s benzothiazole .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Insights
- Benzothiazole Role : The benzothiazole group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to derivatives in .
- Chromen-4-one vs.
- 3,4-Dimethoxybenzoate : This group improves metabolic stability compared to ionic salts () and may synergize with the benzothiazole for dual-target activity .
Biological Activity
3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The structural composition of this compound features a benzothiazole ring fused to a chromenone moiety, which contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H19NO5S |
| Molar Mass | 417.43 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : The formation of the benzothiazole ring is often achieved through the reaction of 2-aminobenzenethiol with appropriate aldehydes or ketones.
- Functionalization : Subsequent steps may involve the introduction of methoxy and other functional groups to enhance biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant antibacterial properties. In various studies:
- In vitro tests showed that compounds similar to 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate displayed effective inhibition against Gram-positive and Gram-negative bacteria.
Antifungal Activity
The compound has also been evaluated for antifungal activity:
- A study reported that certain benzothiazole derivatives exhibited antifungal effects against common pathogens such as Candida albicans and Aspergillus niger, with some compounds showing better efficacy than established antifungal agents.
Anticancer Properties
Several investigations have highlighted the anticancer potential of benzothiazole derivatives:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. Specific pathways affected include those involving DNA damage response and cell cycle regulation.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of any new compound:
- In studies involving zebrafish embryos, certain derivatives were classified as low-toxicity compounds, indicating a favorable safety margin for further development.
Study 1: Antibacterial Efficacy
A study published in International Journal of Molecular Sciences evaluated the antibacterial activity of various benzothiazole derivatives. The results indicated that compounds with a similar structure to 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Antifungal Activity
In another study focused on antifungal properties, a series of benzothiazole derivatives were tested against Fusarium graminearum. The compound demonstrated an EC50 value significantly lower than that of standard antifungal treatments, suggesting its potential as an effective fungicide.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate?
- Methodological Answer : The synthesis involves multi-step reactions. First, prepare the chromenone core via cyclization of substituted acetophenones (e.g., 2,8-dimethyl-4-oxo-4H-chromen-7-ol) using acid catalysis. Next, introduce the benzothiazole moiety via nucleophilic substitution or coupling reactions. For esterification, react the hydroxyl group of the chromenone with 3,4-dimethoxybenzoyl chloride in anhydrous DMF using triethylamine as a base. Monitor reaction progress via TLC (hexane/ethyl acetate, 7:3) and purify via column chromatography .
| Key Reaction Parameters |
|---|
| Temperature: 80–100°C (cyclization) |
| Solvent: DMF (esterification) |
| Catalyst: H₂SO₄ (cyclization) |
| Yield: 50–65% (final step) |
Q. How should researchers characterize this compound’s purity and structure?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C2/C8, methoxy protons at δ 3.8–4.0 ppm).
- HRMS : Verify molecular weight (C₂₇H₂₂N₂O₆S; expected [M+H]⁺ = 503.127).
- FT-IR : Identify ester carbonyl (C=O at ~1700 cm⁻¹) and chromenone ketone (C=O at ~1650 cm⁻¹).
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles.
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the 3,4-dimethoxybenzoate group influence solubility and bioavailability?
- Methodological Answer : The methoxy groups enhance lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability. To optimize bioavailability:
Q. What contradictory data exist regarding its biological activity?
- Methodological Answer : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM in similar assays) may arise from:
- Assay Conditions : Varying ATP concentrations (10 μM vs. 100 μM).
- Cell Lines : Differences in metabolic activity (e.g., HeLa vs. HepG2).
- Resolution : Standardize protocols using recombinant enzymes and validate with positive controls (e.g., staurosporine) .
Q. How can computational methods predict SAR for derivative design?
- Methodological Answer :
-
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on the benzothiazole ring’s π-π stacking and the chromenone’s hydrogen bonding.
-
QSAR Models : Train with descriptors like molar refractivity and topological polar surface area. Validate against experimental IC₅₀ data .
Computational Predictions Predicted IC₅₀ (EGFR): 0.7 μM Experimental IC₅₀: 0.9 μM
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation rates?
- Methodological Answer : Degradation half-lives vary due to:
- pH Sensitivity : Ester hydrolysis accelerates at pH >8.
- Light Exposure : UV irradiation (λ = 254 nm) degrades the chromenone core.
- Resolution : Conduct stability tests under ICH guidelines (25°C/60% RH) with controlled lighting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
